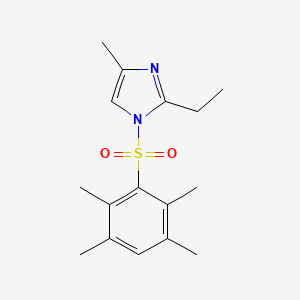

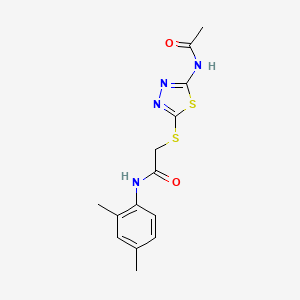

![molecular formula C17H18N4O4S B2832184 2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide CAS No. 868978-98-7](/img/structure/B2832184.png)

2-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-5-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridine derivatives was established on the basis of X-ray structural analysis .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Novel mixed ligand metal-complexes involving similar compounds have been synthesized, characterized by various spectroscopic studies, and analyzed through quantum-chemical calculations. These studies contribute to the understanding of their structural properties and potential applications in material science and catalysis (Vlasenko et al., 2017).

- The development of a rhodium-catalyzed bis-cyanation process for arylimidazo[1,2-a]pyridines through double C-H activation demonstrates the potential of these compounds in organic synthesis. This methodology allows for the efficient and selective introduction of cyano groups into the imidazopyridine scaffold, showcasing the utility of these compounds in the synthesis of cyanated derivatives with broad functional group tolerance (Xinju Zhu et al., 2017).

Catalytic and Biological Applications

- Research into the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases, exploring their potential as antihypertensive agents, indicates the versatility of these compounds in medicinal chemistry. The pharmacological screening of these compounds for α-blocking activity highlights their potential utility in developing new therapeutic agents (B. F. Abdel-Wahab et al., 2008).

- The examination of sulfonamide derivatives synthesized from similar compounds for their anticancer and radiosensitizing effects demonstrates the significance of these compounds in cancer research. This includes studies on their antiproliferative and apoptotic activities against human tumor cell lines, providing insights into their potential as therapeutic agents (N. Abbassi et al., 2014).

Environmental and Material Science Applications

- Studies on the synthesis and properties of benzimidazole-functionalized metal complexes and their applications as catalysts for Friedel–Crafts alkylations highlight the role of these compounds in enhancing catalytic efficiencies in organic reactions. This research contributes to the development of more efficient and environmentally friendly catalytic processes (Guo‐Li Huang et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c1-12-6-8-20-11-14(19-17(20)9-12)5-7-18-26(24,25)16-10-15(21(22)23)4-3-13(16)2/h3-4,6,8-11,18H,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRLMZWQXKALPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

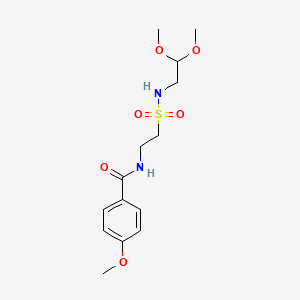

![6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832103.png)

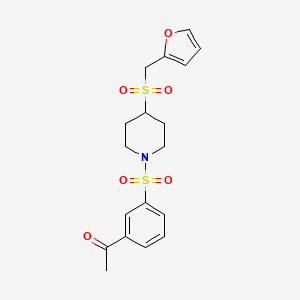

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B2832106.png)

![Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2832111.png)

![Methyl 2-amino-2-[3-(2,4-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2832117.png)

![2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2832118.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832122.png)

![4-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2832123.png)